molecular formula C17H14N2O4S B2602858 N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 851200-34-5

N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2602858
CAS No.: 851200-34-5
M. Wt: 342.37
InChI Key: QQJVYDKHKJYSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide is a useful research compound. Its molecular formula is C17H14N2O4S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Neuropharmacological Applications

  • Anticonvulsant Properties: N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide derivatives have been explored for their anticonvulsant activities. For instance, a study on the synthesis and evaluation of indoline derivatives for anticonvulsant activities highlighted the significant efficacy of certain compounds against maximal electroshock and pentylenetetrazole-induced seizures, with promising safety profiles and interactions with sodium channels and GABA_A receptors (Nath et al., 2021).

Anti-inflammatory and Analgesic Effects

  • Anti-inflammatory Activities: The compound and its derivatives have been evaluated for anti-inflammatory activity. A study demonstrated the synthesis of novel derivatives and their potent anti-inflammatory effects in vitro and in vivo models, with molecular docking studies to understand their binding affinities (Nikalje, Hirani, & Nawle, 2015). Another study reported similar findings, emphasizing the role of aliphatic groups and electron-donating groups in enhancing anti-inflammatory activity, further supported by ulcerogenic toxicity studies to evaluate gastrointestinal safety profiles (Nikalje, 2014).

Antimicrobial Properties

  • Antibacterial and Antifungal Activities: Research on novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives revealed promising antibacterial and antifungal activities against various pathogenic microorganisms, identifying specific compounds as effective antimicrobial agents (Debnath & Ganguly, 2015).

Antioxidant and Anticancer Activity

  • Antioxidant and Anticancer Potential: Some derivatives have shown potent antioxidant and anticancer activities. A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant antioxidant activity, with certain compounds exhibiting anticancer efficacy against glioblastoma and triple-negative breast cancer cell lines, underscoring their therapeutic potential (Tumosienė et al., 2020).

Molecular Docking and Structure-Activity Relationships

  • Enzyme Inhibitory Activities and Molecular Docking: The enzyme inhibitory activities of this compound derivatives have been explored, particularly against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Molecular docking studies provide insights into their inhibitory mechanisms and potential therapeutic applications (Virk et al., 2018).

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-23-11-3-5-12(6-4-11)24-9-15(20)18-10-2-7-13-14(8-10)17(22)19-16(13)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJVYDKHKJYSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.